3,6-Difluoropyrazine-2-carbonitrile

Descripción general

Descripción

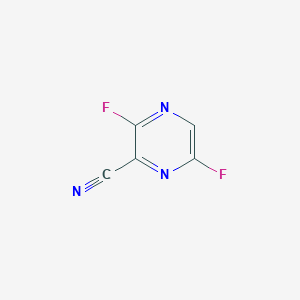

3,6-Difluoropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HF2N3 It is a derivative of pyrazine, characterized by the presence of two fluorine atoms at the 3 and 6 positions and a nitrile group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoropyrazine-2-carbonitrile typically involves multiple steps starting from commercially available 2-aminopyrazine. One common synthetic route includes the following steps:

Regioselective Chlorination: The pyrazine ring is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.

Bromination: The intermediate undergoes bromination.

Palladium-Catalyzed Cyanation: A palladium-catalyzed reaction introduces the nitrile group.

Sandmeyer Diazotization/Chlorination: This step completes the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Difluoropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted pyrazines.

Hydrolysis Products: Amides or carboxylic acids.

Oxidation Products: Oxidized derivatives of pyrazine.

Reduction Products: Reduced forms of the nitrile group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Favipiravir Synthesis

3,6-Difluoropyrazine-2-carbonitrile is primarily recognized for its utility in synthesizing Favipiravir, an antiviral medication effective against various viral infections, including influenza and SARS-CoV-2. The synthesis involves several steps where this compound serves as a crucial precursor.

Synthesis Pathway Overview

The synthesis of Favipiravir from this compound typically follows these steps:

- Fluorination : The compound undergoes fluorination to introduce fluorine atoms at specific positions.

- Hydrolysis : Following fluorination, hydrolysis converts the nitrile group into an amide.

- Final Modifications : Additional reactions refine the structure to yield Favipiravir.

The overall yield of Favipiravir synthesis using this pathway can reach up to 89% after several purification steps .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Fluorination | ~92 |

| 2 | Hydrolysis | ~82 |

| 3 | Final Modifications | ~89 |

Research Applications

Antiviral Research

Recent studies have highlighted the potential of this compound as a prodrug candidate activated by phosphorylation. This application is particularly relevant in the context of developing treatments for emerging viral pathogens .

Mechanistic Studies

Research has also focused on understanding the mechanistic pathways involving this compound in cellular systems. Its interactions with biological targets are being explored to enhance drug design strategies.

Case Study 1: Synthesis Optimization for Industrial Application

A recent patent discusses methods to synthesize this compound with improved purity and lower production costs. This optimization is crucial for scaling up production for pharmaceutical applications . The study emphasizes reducing impurities during synthesis, which enhances the efficiency of subsequent reactions leading to Favipiravir.

Case Study 2: Antiviral Efficacy Studies

In a series of experiments aimed at evaluating the antiviral efficacy of compounds derived from this compound, researchers demonstrated significant activity against RNA viruses. This study utilized various analogs synthesized from the compound to assess their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 3,6-Difluoropyrazine-2-carbonitrile, particularly in its role as a precursor to favipiravir, involves its conversion to active metabolites that inhibit viral RNA-dependent RNA polymerase. This inhibition prevents the replication of RNA viruses, making it effective against a range of viral infections .

Comparación Con Compuestos Similares

Similar Compounds

- 3,6-Dichloropyrazine-2-carbonitrile

- 3,6-Dibromopyrazine-2-carbonitrile

- 3,6-Difluoropyrazine-2-carboxamide

Uniqueness

3,6-Difluoropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in drug synthesis .

Actividad Biológica

3,6-Difluoropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound (CHFN) is characterized by a pyrazine ring with two fluorine substituents and a cyano group. The synthesis of this compound has been documented through various methods, including the use of potassium fluoride and tetrabutylammonium bromide in DMSO to achieve high yields .

The compound serves as an intermediate in the synthesis of favipiravir, an antiviral medication used for treating influenza and other viral infections. Recent advancements have focused on optimizing the synthesis routes to improve yield and reduce environmental impact .

Antiviral Properties

One of the most significant areas of research regarding this compound is its antiviral activity. Studies indicate that derivatives of this compound exhibit potent inhibitory effects against various viruses, including SARS-CoV-2. For instance, it has been shown that modifications to the structure can enhance its efficacy as a prodrug .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Targeted | IC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|---|

| A | SARS-CoV-2 | 0.49 | 19.39 | 39.5 |

| B | Dengue Virus DENV2 | 3.03 | 16.06 | 5.30 |

These results suggest that structural modifications can significantly influence the biological activity and selectivity of these compounds .

The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes. Specifically, it has been observed to inhibit the production of viral proteins and reduce the yield of infectious virions in treated cells . This action is not virucidal but rather affects early stages of the viral life cycle.

Favipiravir Synthesis

A notable case study involves the synthesis of favipiravir from this compound. The process includes several steps: hydrolysis of the cyano group to form an amide followed by selective fluorination. This route has been optimized to enhance yield while minimizing hazardous by-products .

Research Findings

Recent research has highlighted the potential of this compound as a scaffold for developing new antiviral agents. A study demonstrated that derivatives with increased lipophilicity exhibited enhanced antiviral activity against influenza viruses . The findings underscore the importance of chemical modifications in enhancing therapeutic efficacy.

Propiedades

IUPAC Name |

3,6-difluoropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECIHYIQJRNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627392 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-28-3 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,6-Difluoropyrazine-2-carbonitrile in the synthesis of Favipiravir?

A1: this compound serves as a crucial intermediate in the efficient four-step synthesis of Favipiravir outlined in the research. [] The researchers synthesized this compound by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, using tetrabutyl-ammonium bromide as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). This simplified method contributes to a higher overall molar yield (65%) compared to previous six-step protocols. []

Q2: What purification method was developed for the isolation of this compound?

A2: The researchers developed a straightforward purification method for this compound. This involved the formation of a dicyclohexylamine salt of the compound, followed by neutralization using hydrogen peroxide. [] This purification strategy facilitates the removal of impurities and enhances the overall yield of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.